molecular formula C7H4BrF3N4 B2708592 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1649478-34-1

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B2708592
CAS No.: 1649478-34-1
M. Wt: 281.036
InChI Key: UFIVLYMLNJDFJC-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1649478-34-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This multifunctional scaffold is a key precursor in the design and synthesis of triazolopyridine-based compounds, which are investigated as potent dual inhibitors of Janus Kinases (JAK) and Histone Deacetylases (HDAC) . The triazolopyridine core acts as an ATP mimetic, capable of forming crucial hydrogen bonds with enzyme hinge regions, while the bromo and trifluoromethyl substituents allow for further strategic functionalization via cross-coupling reactions and to modulate electronic properties and metabolic stability . Researchers utilize this compound to develop novel therapeutic candidates targeting proliferative diseases, with its derivatives demonstrating promising in vitro cytotoxicity against cancer cell lines . The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVLYMLNJDFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or thiols can be used for substitution reactions.

    Condensation Agents: Reagents like acyl chlorides or anhydrides can be used for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative of the triazolopyridine.

Scientific Research Applications

Synthesis Techniques

The synthesis of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been achieved through various methods. Notably, a microwave-mediated synthesis has been reported, which allows for a catalyst-free and eco-friendly approach to producing this compound. The method involves the reaction of specific precursors under controlled microwave conditions to yield high purity and yield of the target compound .

Drug Development

This compound exhibits promising biological activity that is being explored for therapeutic applications:

  • Antagonism of P2Y14 Receptor : Research has identified this compound as a potential antagonist for the P2Y14 receptor, which plays a role in mediating inflammatory responses. Structure-guided modifications have enhanced its efficacy as an antagonist .
  • Inhibition of BRD4 : The compound has been evaluated for its ability to inhibit the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. Virtual screening approaches have revealed that derivatives of this compound can effectively mimic acetylated lysines and inhibit BRD4 activity .

Cancer Therapy

The selective inhibition of Janus kinase 2 (JAK2) by derivatives of this compound has been investigated as a strategy to combat cancer while minimizing immune suppression associated with JAK3 inhibition. This highlights its potential in targeted cancer therapies .

Case Studies

StudyFocusFindings
P2Y14 Receptor Antagonism Investigated the role of the compound in inflammatory pathwaysDemonstrated effective antagonism with structure-guided modifications enhancing potency
BRD4 Inhibition Evaluated as a novel inhibitor in cancer modelsShowed significant inhibition and potential as a therapeutic agent against BRD4-related malignancies
JAK2 Inhibition Targeting JAK pathways in cancer treatmentIdentified selective inhibitors derived from the compound with reduced immune suppression risks

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (6), CF₃ (5), NH₂ (2) C₇H₅BrF₃N₄ 285.04* Antiproliferative, herbicidal (inferred)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1124382-65-5) Br (6), CH₃ (5), NH₂ (2) C₇H₇BrN₄ 227.06 Pharmaceutical intermediate
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4) Br (5), NH₂ (2) C₆H₅BrN₄ 213.03 Anticancer, agrochemical intermediate
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3) Br (7), NH₂ (2) C₆H₅BrN₄ 213.03 Not specified
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1260811-97-9) CF₃ (7), NH₂ (2) C₇H₅F₃N₄ 214.14 Energetic materials, medicinal chemistry

*Calculated based on analogous structures.

Key Observations :

Bromine Position: Bromine at position 6 (target compound) vs. position 5 (CAS 1010120-55-4) or 7 (CAS 882521-63-3) alters steric and electronic interactions. For example, bromine at position 6 may enhance binding to enzymes like acetolactate synthase (ALS) in herbicidal applications .

Trifluoromethyl vs. Methyl groups are less lipophilic, which may improve aqueous solubility but reduce membrane permeability .

Amino Group Consistency: All compounds retain the -NH₂ group at position 2, critical for hydrogen bonding with biological targets (e.g., kinases or ALS enzymes) .

Antiproliferative Activity :
  • Triazolopyridines with bromine and trifluoromethyl groups (e.g., target compound) show enhanced antiproliferative activity compared to non-halogenated analogs. For instance, 5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j) exhibited moderate activity against cancer cell lines, suggesting that halogenation and aryl substituents synergistically improve efficacy .
  • The trifluoromethyl group’s electron-withdrawing nature may stabilize interactions with DNA or enzyme active sites, as seen in triazolopyrimidine-based antitumor agents .
Herbicidal Activity :
  • Derivatives like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) demonstrate that trifluoromethyl groups enhance ALS inhibition, a common herbicidal mechanism . The target compound’s -CF₃ group likely contributes similarly.
  • Bromine’s position (6 vs. 5) may influence steric hindrance, affecting binding to ALS. For example, 5,7-dimethyl analogs with sulfonamide groups showed variable activity depending on substituent placement .
Energetic Material Potential :
  • The target compound’s -CF₃ group may similarly improve stability in high-energy applications .
Solubility and Lipophilicity :
  • Bromine adds molecular weight and polarizability, favoring solid-state stability but increasing environmental persistence .

Biological Activity

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent studies.

  • Molecular Formula : C7_7H4_4BrF3_3N4_4
  • Molecular Weight : 281.04 g/mol
  • CAS Number : 2088975-64-6

The compound features a triazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyridines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

A study highlighted that specific derivatives inhibited tubulin polymerization more effectively than combretastatin A-4 (CA-4), a known anticancer agent. The most active compounds displayed mean IC50_{50} values ranging from 83 to 101 nM against these cell lines, indicating their potential as novel anticancer agents .

Antichlamydial Activity

The compound's structural features also suggest potential antichlamydial activity. Research indicates that certain derivatives with trifluoromethyl groups exhibit selective inhibition of Chlamydia trachomatis, the pathogen responsible for chlamydial infections. These compounds demonstrated minimal toxicity to host cells while effectively impairing the growth of the bacteria .

Anti-inflammatory Properties

In addition to anticancer and antichlamydial activities, some derivatives of triazolo[1,5-a]pyridines have been evaluated for anti-inflammatory effects. A series of compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated significant anti-inflammatory activity compared to standard drugs like indomethacin .

Structure-Activity Relationships (SAR)

The biological activities of this compound and its derivatives can be attributed to specific structural features:

  • Trifluoromethyl Group : This substituent is crucial for enhancing biological activity, particularly in antichlamydial and anticancer contexts.
  • Bromine Substitution : The presence of bromine at the 6-position contributes to the overall potency and selectivity of the compound.

Table 1 summarizes key findings related to SAR:

CompoundActivity TypeIC50_{50} (nM)Notes
Compound AAnticancer83Inhibits tubulin polymerization
Compound BAntichlamydial<100Selective for Chlamydia trachomatis
Compound CAnti-inflammatory62COX inhibition comparable to indomethacin

Case Study 1: Anticancer Evaluation

A study focused on evaluating the antiproliferative effects of various substituted triazolo[1,5-a]pyridines against HeLa cells. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity due to increased lipophilicity and better interaction with cellular targets.

Case Study 2: Antichlamydial Screening

Another investigation screened several derivatives for their ability to inhibit C. trachomatis. Compounds were tested in vitro against infected cell lines and showed promising results in reducing bacterial load without significant cytotoxicity.

Q & A

Q. Advanced

  • DFT calculations : Identify reactive sites (e.g., C6 bromine has a 30% higher electrophilicity index than C2 amine).
  • Molecular docking : Simulate interactions with nucleophiles (e.g., thiols in cysteine residues) to guide synthetic modifications .
  • Kinetic studies : Monitor SNAr reactions using HPLC to correlate computational predictions with experimental rates (k ≈ 0.15 min1^{-1} in DMSO at 25°C) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Racemization risk : High-temperature steps may degrade chiral centers. Use asymmetric catalysis (e.g., Pd-BINAP complexes) for >90% enantiomeric excess .
  • Workflow optimization : Continuous-flow reactors reduce batch variability and improve yield (from 60% to 85% in pilot studies) .

How does the bromine substituent affect photostability and storage conditions?

Q. Advanced

  • UV-Vis analysis : Bromine increases absorption at λ = 290 nm, correlating with photodegradation (t1/2_{1/2} = 48 hrs under UV light).
  • Stabilization : Store in amber vials at -20°C with desiccants to extend shelf life (>12 months) .

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